molecular formula C9H12N2 B120456 4-Pyrrolidin-2-ylpyridine CAS No. 128562-25-4

4-Pyrrolidin-2-ylpyridine

Cat. No. B120456
CAS RN: 128562-25-4
M. Wt: 148.2 g/mol
InChI Key: GDGNPIOGJLCICG-UHFFFAOYSA-N
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Description

4-Pyrrolidin-2-ylpyridine is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are known for their presence in various natural products and synthetic pharmaceuticals. The pyrrolidine moiety is a five-membered ring containing one nitrogen atom, which can impart significant biological activity to these compounds.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, which are analogues of amino acids and can adopt a linear, extended conformation . Another method includes a multi-component tether catalysis one-pot protocol, which allows for the synthesis of highly functionalized pyrrolidine derivatives, such as 4-(pyridin-2-ylmethyl)-2-aminopyrroles, through a cascade reaction accompanied by decarboxylation . Additionally, pyrrolidine derivatives can be synthesized via photochemical in-flow synthesis, which leads to compounds with improved water solubility and reduced lipophilicity .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite diverse, with various substituents influencing the overall conformation and reactivity of the molecule. Computational studies and crystallographic analysis help in understanding the structural motifs and packing arrangements of these compounds . For instance, the introduction of different functional groups can lead to the formation of reliable supramolecular synthons and influence the crystallization behavior of these compounds .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a range of chemical reactions. For example, 4-pyrones can react with azomethine ylides to form pyrano[2,3-c]pyrrolidines through a chemoselective 1,3-dipolar cycloaddition . The reactivity of these compounds can be rationalized by computational studies, which provide insights into the reactivity indexes and the potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the solubility in water and lipophilicity can be modulated by the introduction of specific substituents, as seen in the synthesis of 2,4-methanopyrrolidines . The presence of hydrogen bonding and bulky substituents can also affect the properties of these compounds, as demonstrated in the iron(II) complexes of pyridine derivatives . Furthermore, the luminescence properties and magnetic susceptibility of these compounds can vary based on their structural framework .

Scientific Research Applications

Medicinal Chemistry and Drug Design

4-Pyrrolidin-2-ylpyridine and its derivatives, especially those involving the pyrrolidine ring, are extensively utilized in medicinal chemistry. The pyrrolidine ring, characterized by its five-membered saturated structure, is a significant scaffold in drug discovery due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage. These compounds are known for their selectivity and target-specific activities in drug candidates, with different stereoisomers and spatial orientations of substituents leading to varied biological profiles (Li Petri et al., 2021).

Biosynthesis and Plant Defense

The role of pyrrolizidine alkaloids, closely related to pyrrolidine derivatives, in plant defense mechanisms is well-documented. These compounds serve as a defense against herbivores and are particularly diverse in the tribe Senecioneae. The biosynthesis of these compounds involves homospermidine synthase, and their evolution is marked by gene duplication and independent occurrences in different angiosperm lineages (Langel, Ober, & Pelser, 2011).

Catalysis and Synthetic Chemistry

The pyrrolidine and pyridine derivatives play crucial roles in catalysis and synthetic chemistry. Hybrid catalysts utilizing these scaffolds have been pivotal in the synthesis of complex compounds like 5H-pyrano[2,3-d]pyrimidine scaffolds. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been essential in the development of lead molecules for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Kinase Inhibition and Cancer Treatment

Pyrrolopyridine derivatives, including those related to this compound, are reported to be effective kinase inhibitors, especially in cancer treatment. The structural similarity of pyrrolopyridine scaffolds to the ATP molecule allows them to act as potent kinase inhibitors. These compounds, through their specific structural configurations and substituents, have shown significant potential in anticancer therapies (El-Gamal & Anbar, 2017).

Chemosensing Applications

Pyridine derivatives, closely associated with this compound, are significant in the field of chemosensing. These compounds exhibit a high affinity for various ions and neutral species, making them excellent chemosensors for detecting different species in various samples. Their diverse biological activities and potential in analytical chemistry as chemosensors underline their importance across various fields (Abu-Taweel et al., 2022).

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, following the precautionary statements P261-P305+P351+P338 .

Future Directions

The future directions of 4-Pyrrolidin-2-ylpyridine could involve its use in the design of new compounds with different biological profiles. This is due to the versatility of the pyrrolidine ring in drug discovery .

Biochemical Analysis

Biochemical Properties

4-Pyrrolidin-2-ylpyridine plays a significant role in various biochemical reactions. It acts as a base catalyst, facilitating reactions by donating electron pairs to electrophilic centers. This compound interacts with enzymes such as fructose 5-dehydrogenase, where it inhibits the enzyme’s activity by binding to its active site . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

This compound has notable effects on cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, this compound can impact cell function by affecting the stability and activity of various proteins within the cell .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, inhibiting or activating their function. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions of this compound with biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and protein activity . Its stability may decrease over time, leading to reduced efficacy in prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect metabolic flux by altering the levels of key metabolites within the cell . The interactions of this compound with cofactors and other enzymes play a crucial role in its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

4-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGNPIOGJLCICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378004, DTXSID901305418
Record name 4-pyrrolidin-2-ylpyridine
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Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130343-15-6, 128562-25-4
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130343-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-pyrrolidin-2-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidin-2-yl)pyridine
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